1-Thiaspiro[4.4]non-3-EN-6-one
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Overview
Description
1-Thiaspiro[44]non-3-EN-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a sulfur atom within the ring systemThe molecular formula of 1-Thiaspiro[4.4]non-3-EN-6-one is C8H10OS, and it has a molecular weight of 154.23 g/mol .
Preparation Methods
The synthesis of 1-Thiaspiro[4.4]non-3-EN-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentanone with sulfur-containing reagents can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Thiaspiro[4.4]non-3-EN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Scientific Research Applications
1-Thiaspiro[4.4]non-3-EN-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-Thiaspiro[4.4]non-3-EN-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. For example, as a metabolite of irinotecan, it may inhibit DNA topoisomerase, thereby interfering with DNA replication and cell division .
Comparison with Similar Compounds
1-Thiaspiro[4.4]non-3-EN-6-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activity and use in drug discovery.
Spiropyrans: Exhibiting photochromic properties and used in optical applications.
Spirobarbiturates: Displaying sedative and hypnotic activities.
The uniqueness of this compound lies in its sulfur-containing spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
630059-87-9 |
---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-thiaspiro[4.4]non-3-en-9-one |
InChI |
InChI=1S/C8H10OS/c9-7-3-1-4-8(7)5-2-6-10-8/h2,5H,1,3-4,6H2 |
InChI Key |
KYPTUWXPZZAKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)C=CCS2 |
Origin of Product |
United States |
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